

Application Notes & Protocols: A Guide to Assessing Mrp2 Function with Sulfobromophthalein Sodium

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Compound of Interest

Compound Name: *Sulfobromophthalein sodium*

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Foreword: The Critical Role of Mrp2 in Hepatobiliary Clearance and Drug Safety

The Multidrug Resistance-Associated Protein 2 (Mrp2), encoded by the ABCC2 gene, is a pivotal ATP-binding cassette (ABC) transporter.^{[1][2]} Predominantly localized to the apical (canalicular) membrane of hepatocytes, Mrp2 plays a crucial role in the biliary excretion of a wide array of endogenous and exogenous compounds, particularly conjugated organic anions.^{[2][3]} Its function is a cornerstone of hepatic detoxification, facilitating the elimination of bilirubin glucuronides, glutathione conjugates, and numerous drug metabolites from the liver into the bile.^{[1][3]}

Impaired Mrp2 function, whether due to genetic polymorphisms, disease states, or drug-induced inhibition, can lead to the accumulation of toxic substances in hepatocytes, potentially causing cholestatic liver injury.^{[4][5][6]} Consequently, assessing the interaction of new chemical entities (NCEs) with Mrp2 is a critical component of preclinical drug safety evaluation, as recommended by regulatory agencies like the FDA and EMA.^{[7][8][9][10][11]}

Sulfobromophthalein (BSP), a classic diagnostic agent for liver function, is a well-characterized substrate of Mrp2.^{[3][12]} Its transport into the bile is highly dependent on Mrp2 activity, making it an invaluable tool for probing the transporter's function in various experimental systems. This

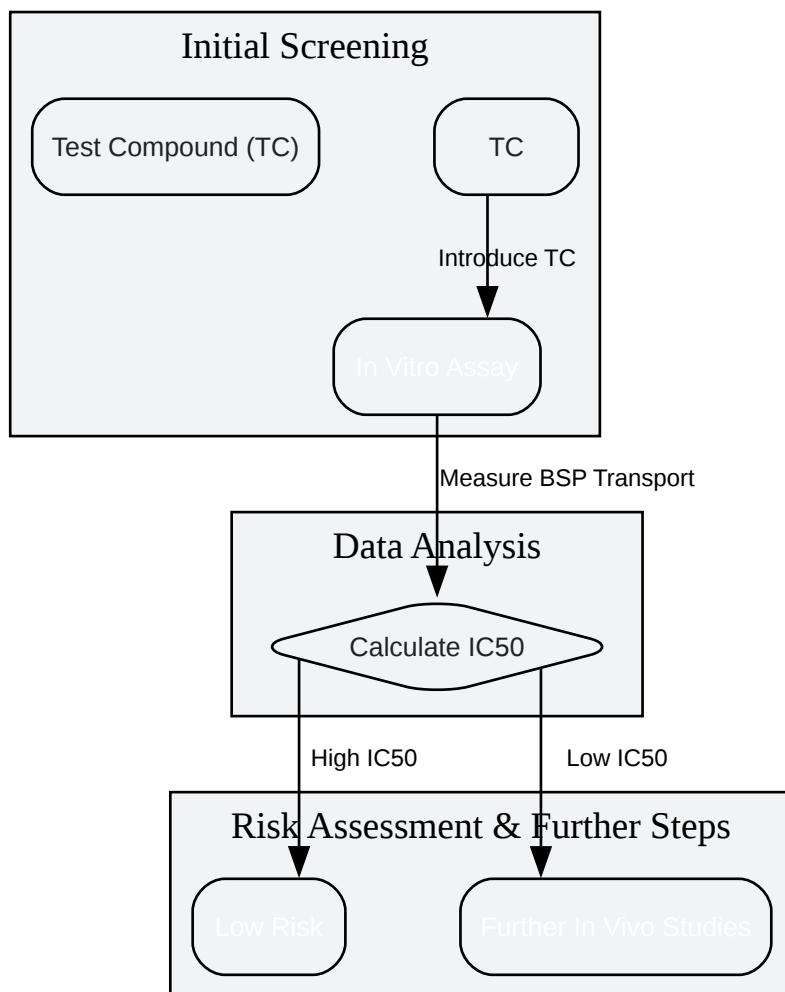
guide provides a comprehensive overview and detailed protocols for utilizing BSP to assess Mrp2 function, offering insights into both *in vitro* and *in vivo* methodologies.

Section 1: The Mechanism of Mrp2-Mediated Sulfobromophthalein Transport

Mrp2 functions as an ATP-dependent efflux pump.^[3] The transport of substrates like BSP across the canalicular membrane is an active process requiring energy derived from ATP hydrolysis. The general mechanism involves the binding of the substrate and ATP to the transporter, followed by a conformational change that translocates the substrate into the bile canalculus.

Diagram 1: Simplified Workflow for Assessing Mrp2-BSP Interaction

This diagram outlines the decision-making process for evaluating a test compound's potential interaction with Mrp2 using sulfobromophthalein.



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Caption: Workflow for evaluating test compound interaction with Mrp2 using BSP.

Section 2: In Vitro Assessment of Mrp2 Function

In vitro models are the first line of investigation for determining if a compound is a substrate or inhibitor of Mrp2. The two most common systems are membrane vesicles and sandwich-cultured hepatocytes.

Membrane Vesicle Assay

This assay utilizes inside-out membrane vesicles isolated from cells overexpressing Mrp2.[13][14][15] This system allows for the direct measurement of ATP-dependent transport of a substrate into the vesicle interior, which corresponds to the biliary space.

Principle: The rate of uptake of a probe substrate, such as radiolabeled or fluorescently tagged BSP, into the vesicles is measured in the presence and absence of ATP. The difference between these two rates represents the specific Mrp2-mediated transport.[13][15] The inhibitory potential of a test compound is determined by its ability to reduce this ATP-dependent transport.

Protocol: Mrp2 Inhibition Assay using Membrane Vesicles and Sulfobromophthalein

Materials:

- Mrp2-overexpressing membrane vesicles (commercially available)
- Control membrane vesicles (without Mrp2 expression)
- Sulfobromophthalein (BSP) - can be radiolabeled (e.g., ^{35}S -BSP) or unlabeled for LC-MS/MS analysis
- ATP and AMP solutions
- Transport buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, 7.5 mM MgCl_2)[16]
- Test compound and known Mrp2 inhibitor (e.g., benz bromarone)[17]
- Rapid filtration apparatus with glass fiber filters
- Scintillation counter or LC-MS/MS instrument

Procedure:

- Preparation: Thaw membrane vesicles on ice. Prepare serial dilutions of the test compound and positive control inhibitor in the transport buffer.
- Reaction Setup: In a 96-well plate, add the transport buffer, test compound/inhibitor, and BSP.
- Pre-incubation: Add the membrane vesicle suspension to each well and pre-incubate for 5-10 minutes at 37°C to allow the test compound to interact with the transporter.

- Initiation of Transport: Start the transport reaction by adding either ATP (to measure total uptake) or AMP (to measure passive diffusion and non-specific binding) to the wells.
- Incubation: Incubate for a predetermined linear uptake time (typically 2-5 minutes) at 37°C.
- Termination of Transport: Stop the reaction by adding ice-cold wash buffer and immediately filtering the mixture through the glass fiber filters using the rapid filtration apparatus.
- Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound substrate.
- Quantification:
 - For radiolabeled BSP, place the filters in scintillation vials with a scintillation cocktail and count using a scintillation counter.
 - For unlabeled BSP, extract the compound from the filters and analyze by LC-MS/MS.
- Data Analysis:
 - Calculate the ATP-dependent transport: (Uptake with ATP) - (Uptake with AMP).
 - Determine the percent inhibition of the test compound relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Typical Experimental Parameters for Mrp2 Vesicle Assay

Parameter	Recommended Value	Rationale
Vesicle Protein	20-50 μ g/well	Ensures a sufficient and linear transport signal.
BSP Concentration	At or below K_m	Provides optimal sensitivity for detecting inhibition.
ATP/AMP Concentration	2-5 mM	Ensures maximal transporter activity (ATP) and a reliable baseline (AMP).
Incubation Time	2-5 minutes	Within the linear range of uptake to measure initial transport velocity.
Temperature	37°C	Mimics physiological conditions for optimal enzyme and transporter activity.

Sandwich-Cultured Hepatocytes (SCH) Assay

SCH is a more physiologically relevant *in vitro* model as it maintains the polarity of hepatocytes and forms functional bile canalicular networks.^{[18][19]} This allows for the assessment of a compound's effect on the entire hepatobiliary transport process, including uptake into the hepatocyte and subsequent efflux into the bile canaliculi.

Principle: Hepatocytes are cultured between two layers of collagen, which promotes the formation of bile canaliculi. The biliary excretion of a substrate like BSP can be quantified and visualized. The effect of a test compound on this process can then be evaluated.

Protocol: Assessing Mrp2-Mediated Biliary Excretion of BSP in SCH

Materials:

- Cryopreserved or fresh primary hepatocytes (human or rat)
- Collagen-coated culture plates

- Hepatocyte culture medium and supplements
- Matrigel or another extracellular matrix overlay
- Hanks' Balanced Salt Solution (HBSS) with and without $\text{Ca}^{2+}/\text{Mg}^{2+}$
- Sulfobromophthalein (BSP)
- Test compound and known Mrp2 inhibitor
- Fluorescence microscope (if using a fluorescent derivative of BSP) or cell lysis buffer and LC-MS/MS

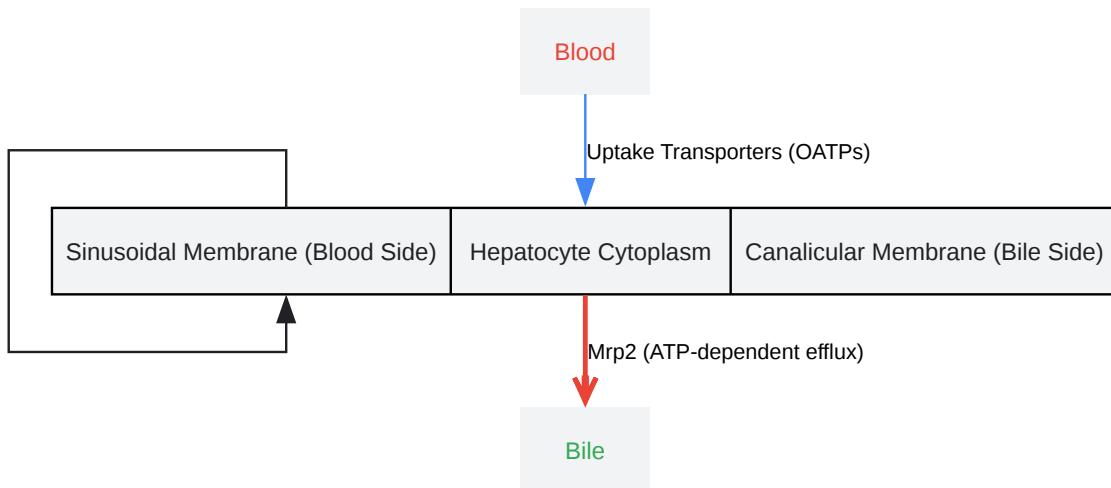
Procedure:

- Hepatocyte Seeding: Plate hepatocytes on collagen-coated plates and allow them to attach.
- Collagen Overlay: After attachment, overlay the cells with a layer of collagen to form the "sandwich" culture. Culture for 3-5 days to allow for the formation of bile canalicular networks.[\[20\]](#)
- Compound Treatment: Pre-incubate the SCH with the test compound or a known inhibitor for a specified period.
- BSP Incubation: Add BSP to the culture medium and incubate to allow for cellular uptake and biliary excretion.
- Quantification of Biliary Excretion:
 - Biliary Excretion Index (BEI): This method involves two parallel sets of incubations. In one set, cells are incubated in standard buffer. In the other, a $\text{Ca}^{2+}/\text{Mg}^{2+}$ -free buffer is used to disrupt the tight junctions of the bile canaliculi, releasing the biliary content into the medium.
 - Lyse the cells in both sets and quantify the amount of BSP in the cells and the medium.
 - Calculate the BEI as: $[(\text{BSP in bile}) / (\text{BSP in cells} + \text{BSP in bile})] * 100$.

- Data Analysis: Compare the biliary excretion of BSP in the presence and absence of the test compound to determine its inhibitory effect.

Diagram 2: MRP2-Mediated Transport in a Hepatocyte

This diagram illustrates the pathway of BSP from the blood into the bile, highlighting the role of MRP2.



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